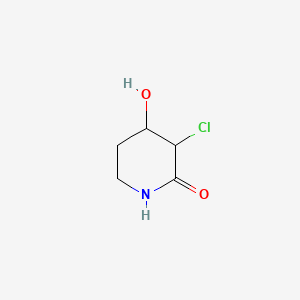
3-Chloro-4-hydroxypiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-hydroxypiperidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.574. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-4-hydroxypiperidin-2-one (CHP) is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C5H8ClNO2
- Molecular Weight : 149.6 g/mol
- CAS Number : 174204-83-2
- Structure : The compound features a piperidine ring with a hydroxyl group and a chlorine substituent, which contribute to its reactivity and biological properties.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of derivatives related to this compound. For instance, one study synthesized several derivatives and evaluated their efficacy in the maximal electroshock (MES) test, revealing promising results:
| Compound | ED50 (mg/kg) | Sigma-1 Binding Inhibition (%) | Antinociceptive Activity (mg/kg) |
|---|---|---|---|
| CHP Derivative 1 | 42.78 | 70% | 2 |
| CHP Derivative 2 | 31.64 | 72% | Not tested |
| CHP Derivative 3 | 25.76 | Not reported | Not tested |
These compounds demonstrated significant inhibition of sigma receptors, which are implicated in pain modulation and seizure activity .
Neuroprotective Effects
CHP has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. Studies indicate that compounds derived from CHP can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| CHP Derivative A | 3.5 | >100 |
| CHP Derivative B | 4.0 | 90 |
The selective inhibition of AChE suggests potential therapeutic applications in cognitive disorders .
Anti-Cancer Activity
Emerging research points to the anti-cancer potential of CHP and its derivatives. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells:
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| CHP Derivative X | 100 | Induction of apoptosis |
| CHP Derivative Y | 200 | Inhibition of cell proliferation |
These findings suggest that CHP could be a lead compound for developing new anti-cancer agents .
Study on Anticonvulsant Activity
In a controlled experiment, researchers evaluated the anticonvulsant effects of several derivatives of CHP in mice subjected to induced seizures. The study compared the efficacy of these compounds against standard anticonvulsants, demonstrating that certain derivatives exhibited superior protective indices, indicating a favorable safety profile alongside efficacy .
Neuroprotective Study
A neuroprotective study assessed the impact of CHP derivatives on neuronal cell death induced by oxidative stress. The results indicated that compounds with hydroxyl substitutions significantly reduced cell death rates compared to controls, highlighting the importance of structural modifications in enhancing neuroprotective effects .
特性
IUPAC Name |
3-chloro-4-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-4-3(8)1-2-7-5(4)9/h3-4,8H,1-2H2,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPLOLHTPIGQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C1O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300559 |
Source


|
| Record name | 3-Chloro-4-hydroxy-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174204-83-2 |
Source


|
| Record name | 3-Chloro-4-hydroxy-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174204-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-hydroxy-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













